molecular formula C8H10N6 B1449221 2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine CAS No. 1502217-62-0

2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine

Cat. No.: B1449221
CAS No.: 1502217-62-0
M. Wt: 190.21 g/mol
InChI Key: RNWXJXVKEFSOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine (CAS 1502217-62-0) is a high-purity heterocyclic compound supplied with a minimum purity of 95% and a molecular weight of 190.21 g/mol . Its molecular structure, C8H10N6, integrates two privileged pharmacophores: an imidazole ring and a 2-hydrazinyl pyrimidine scaffold . The imidazole ring is a fundamental component in medicinal chemistry, known for its diverse interactions with therapeutic targets, enzymes, and receptors, and is considered a critical scaffold in drug discovery for various diseases . The 2-hydrazinyl pyrimidine moiety is a significant structural feature in compounds investigated for their pharmacological potential. Structural analogs featuring the 2-hydrazinyl-pyrimidine core have demonstrated a range of biological activities in research, serving as key scaffolds in the development of potential antitumor agents and being utilized in molecular hybridization to create novel anti-tubercular compounds . Furthermore, pyrimidine derivatives, in general, are recognized as key structures in many marketed drugs and are extensively used in kinase inhibitor research . This compound is intended for Research and Development use only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4-imidazol-1-yl-6-methylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-6-4-7(12-8(11-6)13-9)14-3-2-10-5-14/h2-5H,9H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWXJXVKEFSOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, and antimalarial activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazinyl group attached to a pyrimidine ring that also incorporates an imidazole moiety. This unique structure contributes to its diverse biological activities.

Structural Formula

C9H10N6\text{C}_9\text{H}_{10}\text{N}_6

Antimicrobial Activity

Research indicates that hydrazine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that various hydrazones possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

  • Minimum Inhibitory Concentrations (MICs) : Various studies report MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown promising results in inhibiting cell proliferation.

Case Study:

A specific study evaluated the compound's effect on breast cancer cell lines (MCF-7 and MDA-MB-231). It demonstrated significant cytotoxicity with IC50 values ranging from 4 to 17 μM, indicating its potential as an anticancer agent .

Cell LineIC50 (μM)
MCF-76.7
MDA-MB-2314

Antimalarial Activity

The compound has also been investigated for its antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria.

Research Findings:

A systematic study revealed that derivatives of imidazolyl-pyrimidines exhibit potent activity against the erythrocytic stage of Plasmodium falciparum, with some compounds showing efficacy against drug-resistant strains .

CompoundActivity
Imidazolyl-PyrimidinePotent

Structure-Activity Relationship (SAR)

Understanding the SAR of hydrazinyl-pyrimidines is crucial for optimizing their biological activities. Modifications in the hydrazinyl group or the imidazole ring can significantly influence the potency and selectivity of these compounds.

Notable SAR Observations:

  • Substituents : The introduction of electron-donating or withdrawing groups on the imidazole or pyrimidine rings can enhance antimicrobial and anticancer activities.
  • Hydrophobicity : Increased hydrophobic character often correlates with improved membrane permeability, enhancing bioavailability.

Comparison with Similar Compounds

Pyrazolo-Pyrimidine Derivatives

Compound : (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (, Compound 3)

  • Core Structure : Pyrazolo[3,4-d]pyrimidine with hydrazine at position 3.
  • Key Differences : Replaces the imidazole ring with a pyrazole fused to the pyrimidine.
  • Reactivity : Exhibits isomerization under specific conditions, forming triazolopyrimidines .
  • Application : Primarily studied for synthetic versatility rather than biological activity.

Its isomerization behavior highlights divergent stability profiles.

Pharmaceutical Pyrimidine Analogues

Compound : Mepirizole (4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine) ()

  • Core Structure : Pyrimidine with methoxy and pyrazolyl groups.
  • Key Differences : Methoxy groups enhance lipophilicity, while pyrazole replaces imidazole.
  • Application : Marketed as an anti-inflammatory drug in Japan and Europe since 1970 .

Comparison : Mepirizole’s methoxy groups improve metabolic stability compared to the hydrazinyl group in the target compound, which may confer higher reactivity but shorter half-life.

Imidazole-Pyrimidine Anti-Cancer Derivatives

Compound : 4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine ()

  • Core Structure: Pyrimidine with imidazole and aminophenyl groups.
  • Key Differences : Aromatic amine at position 2 instead of hydrazine.
  • Activity : Designed for anti-cancer applications via kinase inhibition .

Comparison : The hydrazinyl group in the target compound offers nucleophilic reactivity (e.g., condensation with aldehydes, as in ), whereas the aromatic amine may enhance π-π stacking in target binding.

Piperazinyl-Imidazole Pyrimidines

Compound : 4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine ()

  • Core Structure : Pyrimidine with methylimidazole and piperazinyl groups.
  • Key Differences : Piperazine introduces basicity and solubility.
  • Application: Potential CNS drug candidate due to piperazine’s blood-brain barrier penetration .

Comparison : The hydrazinyl group in the target compound may limit solubility compared to piperazine but provides a site for further functionalization.

Benzodioxolyl-Imidazole Pyrimidines

Compound: 4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]-6-methylpyrimidine ()

  • Core Structure: Pyrimidine with benzodioxolyl and imidazolyl-phenoxy substituents.
  • Key Differences : Oxygen-rich substituents enhance polarity and hydrogen-bonding capacity.
  • Application : Likely designed for pesticidal or anti-inflammatory activity .

Research Implications

  • Synthetic Utility : The hydrazinyl group in the target compound enables Schiff base formation (e.g., with aldehydes, as in ), making it valuable for synthesizing hydrazone derivatives .
  • Biological Potential: While analogues like Mepirizole and anti-cancer imidazole-pyrimidines are clinically validated, the target compound’s biological profile remains underexplored.
  • Stability Considerations : Compared to oxygen-rich derivatives (), the hydrazine group may confer susceptibility to oxidation, necessitating formulation adjustments.

Preparation Methods

Synthesis of 4-(1H-imidazol-1-yl)-6-methylpyrimidine Precursors

  • The key intermediate, 4-chloro-6-methyl-2-(1H-imidazol-1-yl)pyrimidine, can be prepared by nucleophilic substitution of 4-chloro-6-methylpyrimidine with imidazole under basic conditions.
  • Typical solvents include anhydrous N,N-dimethylformamide (DMF), and bases such as N,N-diisopropylethylamine (DIPEA) facilitate the substitution at room temperature or mild heating.
  • Yields for this substitution step range from 77% to 84% depending on reaction conditions and purity of reagents.

Introduction of the Hydrazinyl Group at the 2-Position

  • The hydrazinyl group is introduced by treating the 2-chloropyrimidine or 2-halopyrimidine intermediate with hydrazine hydrate or hydrazine derivatives.
  • This nucleophilic substitution typically proceeds under reflux conditions in polar aprotic solvents such as ethanol or DMF.
  • The reaction time varies from several hours to overnight, with yields generally high due to the strong nucleophilicity of hydrazine.
  • Purification is achieved by recrystallization or chromatographic methods.

Representative Synthetic Scheme

Step Reactants Conditions Product Yield (%)
1 4-chloro-6-methylpyrimidine + Imidazole DMF, DIPEA, RT to 95°C, 6-12 h 4-(1H-imidazol-1-yl)-6-methylpyrimidine 77-84
2 4-(1H-imidazol-1-yl)-6-methyl-2-chloropyrimidine + Hydrazine hydrate Ethanol or DMF, reflux, 6-24 h This compound 70-85

Research Findings and Optimization

  • Substituent Effects: Replacement of the pyrazole ring with an imidazolyl ring on the pyrimidine core has been studied extensively, showing comparable or improved biological activity in ion channel modulation assays, indicating the synthetic approach is viable for functional analogs.
  • Reaction Yields and Purity: Optimized conditions using DIPEA as a base and anhydrous DMF as solvent have led to high yields and purity, essential for subsequent biological evaluation.
  • Structural Variations: Modifications at the 4-position with imidazolyl groups and at the 2-position with hydrazinyl groups allow for tuning of hydrophobicity and electronic properties, impacting potency and selectivity in biological assays.

Analytical Data Supporting Preparation

  • FT-IR Spectroscopy: Characteristic bands for hydrazinyl groups appear around 3278-3178 cm⁻¹ (N–H stretching), and for imidazole rings, aromatic C–H stretching near 3078 cm⁻¹.
  • NMR Spectroscopy: Proton NMR shows signals corresponding to hydrazinyl protons and imidazole ring protons, confirming successful substitution.
  • Purity Assessment: Chromatographic techniques (HPLC) confirm compound purity typically above 95%.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 4-chloro-6-methylpyrimidine, imidazole, hydrazine hydrate
Solvents DMF, ethanol
Bases DIPEA
Temperature Room temperature to reflux (25–95°C)
Reaction Time 6–24 hours
Yields 70–85% overall
Purification Recrystallization, chromatography
Characterization FT-IR, ¹H NMR, HPLC

Q & A

Basic: What are the optimized synthetic routes for 2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine, and how can reaction conditions influence yield?

The compound is synthesized via condensation of dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol, followed by refluxing in acetic acid to trigger rearrangement (yielding intermediates like 5-hydroxy-3-methylpyrazol-4-yl-1,3-butanedione). Key factors include solvent choice (ethanol for initial condensation, acetic acid for rearrangement) and temperature control during reflux. Yield optimization requires monitoring reaction times (typically 4–6 hours) and stoichiometric ratios of reactants. Impurities can arise from incomplete rearrangement, necessitating purification via column chromatography (ethyl acetate/hexane gradients) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential. For example, FTIR confirms the presence of hydrazine (–NH–NH₂) stretches (~3300 cm⁻¹) and imidazole C=N bonds (~1600 cm⁻¹). Discrepancies in NMR signals (e.g., unexpected splitting) may arise from tautomerism in the imidazole ring or solvent effects. Cross-validation with High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Advanced: How does the electronic environment of the imidazole ring influence the compound’s reactivity in cross-coupling reactions?

The electron-rich imidazole ring (due to lone pairs on N-atoms) facilitates nucleophilic aromatic substitution at the pyrimidine’s C4 position. Density Functional Theory (DFT) calculations predict charge distribution, showing higher electron density at the imidazole N3 position, making it reactive toward electrophiles. Experimental validation involves substituting the hydrazine group with aryl halides under Suzuki-Miyaura conditions (Pd catalysts, base) to form biheterocyclic derivatives .

Advanced: What strategies address contradictory bioactivity data in different cell lines for this compound?

Contradictions (e.g., cytotoxic vs. non-cytotoxic effects) may stem from cell-specific uptake or metabolic pathways. Methodological solutions include:

  • Dose-response profiling (IC₅₀ curves across 5–100 µM).
  • Metabolomic profiling (LC-MS/MS) to identify cell-specific degradation products.
  • Theoretical alignment with kinase inhibition models (e.g., comparing Src/Abl kinase binding affinities via molecular docking) .

Basic: What safety protocols are recommended during handling and storage?

The compound is classified under GHS Category 2 for skin/eye irritation and respiratory toxicity. Key protocols:

  • Use fume hoods to avoid inhalation of dust.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Store in airtight containers at 2–8°C, away from oxidizers.
  • Emergency measures: Rinse skin/eyes with water for 15 minutes if exposed .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Tools like SwissADME or AutoDock Vina simulate parameters:

  • Lipophilicity (LogP ~1.8) suggests moderate blood-brain barrier permeability.
  • CYP450 metabolism : Imidazole rings may inhibit CYP3A4, validated via in vitro microsomal assays.
  • Toxicity prediction : QSAR models flag potential hepatotoxicity (e.g., elevated ALT in murine models) .

Basic: What are the common impurities observed during synthesis, and how are they mitigated?

Major impurities include unreacted hydrazine derivatives and dimerization byproducts (e.g., bis-pyrimidine adducts). Mitigation strategies:

  • HPLC monitoring (C18 column, acetonitrile/water mobile phase).
  • Recrystallization from ethanol/water (1:3 ratio) to remove polar impurities.
  • Reaction quenching with ice-cold water to prevent over-condensation .

Advanced: How does modifying the hydrazine moiety impact the compound’s biological activity?

Replacing the hydrazine group with arylhydrazines (e.g., phenylhydrazine) enhances antiproliferative activity in MCF-7 cells (IC₅₀ from 12 µM to 5 µM). Mechanistic studies (flow cytometry) reveal G1 phase arrest, linked to upregulated p21 expression. Conversely, alkylhydrazines reduce solubility, limiting bioavailability .

Basic: What chromatographic methods are suitable for purity analysis?

Reverse-phase HPLC (C18 column, 250 mm × 4.6 mm) with UV detection at 254 nm. Mobile phase: gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B), 10–90% B over 20 minutes. Retention time: ~8.2 minutes. Purity >98% is achievable with this protocol .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway tracing?

¹⁵N-labeled analogs synthesized via hydrazine-¹⁵NH₂ allow tracking of hepatic metabolism. In vivo studies (rat models) with LC-HRMS identify metabolites like 6-methylpyrimidine-2,4-diol (major) and imidazole-N-oxide (minor). Data integration with kinetic models (e.g., Michaelis-Menten) quantifies enzyme turnover rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine
Reactant of Route 2
2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.